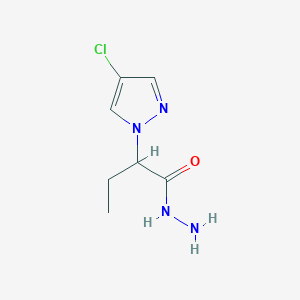![molecular formula C21H19ClN2O3 B2716566 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-74-3](/img/new.no-structure.jpg)
3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a butyl group, a chlorophenylmethyl group, and a benzofuro[3,2-d]pyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Vorbereitungsmethoden
The synthesis of 3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable amine and a carbonyl compound.
Attachment of the Butyl and Chlorophenylmethyl Groups: The butyl group and the chlorophenylmethyl group are introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times.
Vergleich Mit ähnlichen Verbindungen
3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
Benzofuran Derivatives: These compounds share the benzofuran core and may have similar biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine ring may exhibit similar chemical reactivity and biological properties.
Chlorophenylmethyl Derivatives: These compounds contain the chlorophenylmethyl group and may have similar substitution reactions.
The uniqueness of 3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
892426-74-3 |
|---|---|
Molekularformel |
C21H19ClN2O3 |
Molekulargewicht |
382.84 |
IUPAC-Name |
3-butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-3-12-23-20(25)19-18(16-6-4-5-7-17(16)27-19)24(21(23)26)13-14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |
InChI-Schlüssel |
AOZGOOCORLOQEH-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



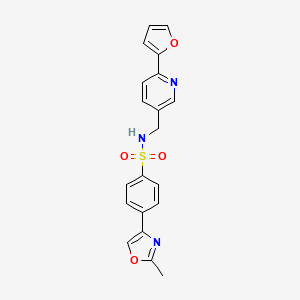
![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)
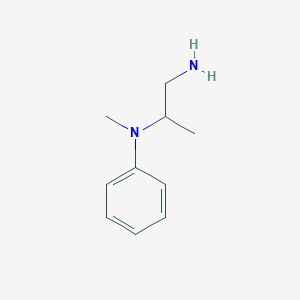
![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)
![2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2716493.png)
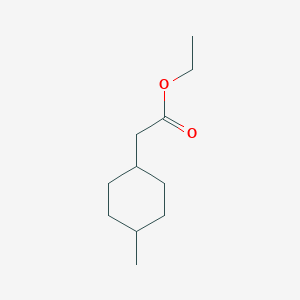
![N-[2-(6-Methoxy-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2716497.png)


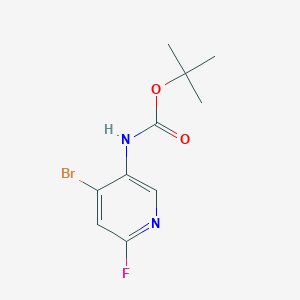
![2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE](/img/structure/B2716504.png)
![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)
